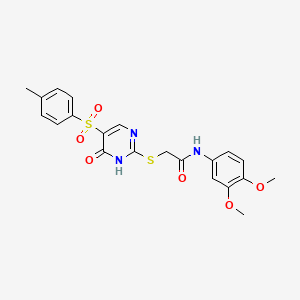![molecular formula C17H14ClN5O B14994499 8-chloro-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14994499.png)
8-chloro-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a quinoxaline ring, contributes to its significant pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the condensation of 8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which may exhibit enhanced biological activities compared to the parent compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . The compound binds to the receptor, inhibiting its activity and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline: A closely related compound with similar biological activities.
4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Another derivative with potential antiviral and antimicrobial properties.
Uniqueness
8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to the presence of the ethoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H14ClN5O |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H14ClN5O/c1-2-24-13-6-4-12(5-7-13)20-16-17-22-19-10-23(17)15-9-11(18)3-8-14(15)21-16/h3-10H,2H2,1H3,(H,20,21) |
Clé InChI |
DYOQQDQPTKGIIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B14994421.png)

![5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994431.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-propoxybenzamide](/img/structure/B14994452.png)
![1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14994453.png)
![N-{3-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994463.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14994469.png)
![3-methyl-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14994470.png)


![methyl (2Z)-2-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B14994480.png)
![1-(3-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14994481.png)
